3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]aniline

Catalog No.
S13343709
CAS No.
3743-89-3
M.F
C12H8F2N4O2
M. Wt
278.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]anilin...

CAS Number

3743-89-3

Product Name

3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]aniline

IUPAC Name

3,5-difluoro-4-[(4-nitrophenyl)diazenyl]aniline

Molecular Formula

C12H8F2N4O2

Molecular Weight

278.21 g/mol

InChI

InChI=1S/C12H8F2N4O2/c13-10-5-7(15)6-11(14)12(10)17-16-8-1-3-9(4-2-8)18(19)20/h1-6H,15H2

InChI Key

YJQLMVVXJIWCBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C=C(C=C2F)N)F)[N+](=O)[O-]

3,5-Difluoro-4-[(E)-(4-nitrophenyl)diazenyl]aniline is an organic compound that belongs to the class of azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N). This compound features a biphenyl structure with fluorine substituents and a nitrophenyl group, contributing to its unique chemical properties. The molecular formula is C12H8F2N4O2C_{12}H_{8}F_{2}N_{4}O_{2} and its molecular weight is approximately 278.21 g/mol . Azo compounds are widely recognized for their vibrant colors and are commonly used in dyes and pigments.

The primary reactions involving 3,5-difluoro-4-[(E)-(4-nitrophenyl)diazenyl]aniline include:

  • Diazotization: The compound can be synthesized through diazotization of 4-nitroaniline followed by coupling with 3,5-difluoroaniline. This reaction typically involves treating an amine with nitrous acid to form a diazonium salt, which can then react with another aromatic amine under alkaline conditions.
  • Reduction: The azo group can undergo reduction to yield aromatic amines, which may have different biological activities and properties. This reduction can be facilitated by various reducing agents such as zinc dust or sodium dithionite.
  • Electrophilic Substitution: The aromatic rings in the compound are susceptible to electrophilic substitution reactions, allowing for the introduction of various substituents that can modify its chemical behavior.

Research on the biological activity of 3,5-difluoro-4-[(E)-(4-nitrophenyl)diazenyl]aniline indicates potential interactions with biological molecules. The compound may exhibit:

  • Antimicrobial Properties: Some azo compounds have demonstrated antimicrobial activity against various pathogens, suggesting that this compound may possess similar effects.
  • Cytotoxicity: Studies on related azo compounds indicate that they can exhibit cytotoxic effects on cancer cell lines, potentially making them candidates for further investigation in cancer therapy.
  • Mutagenicity: Certain azo compounds have been linked to mutagenic effects due to their ability to form reactive intermediates upon metabolic activation.

The synthesis of 3,5-difluoro-4-[(E)-(4-nitrophenyl)diazenyl]aniline typically involves the following steps:

  • Preparation of Diazotized Intermediate:
    • Dissolve 4-nitroaniline in hydrochloric acid and cool the solution.
    • Add sodium nitrite to generate nitrous acid in situ, which reacts with the amine to form the diazonium salt.
  • Coupling Reaction:
    • In a separate vessel, prepare a solution of 3,5-difluoroaniline in an alkaline medium.
    • Slowly add the diazonium salt solution to this mixture while maintaining low temperatures (0-5°C) to facilitate coupling without decomposition.
  • Purification:
    • The resulting azo compound can be purified through recrystallization or chromatography techniques.

3,5-Difluoro-4-[(E)-(4-nitrophenyl)diazenyl]aniline finds applications in various fields:

  • Dyes and Pigments: Due to its vivid color properties, it is used in textile dyes and other coloring agents.
  • Biological Research: Its potential biological activities make it a subject of interest in pharmacological studies and drug development.
  • Analytical Chemistry: The compound may serve as a reagent for analytical purposes due to its distinct chemical reactivity.

Interaction studies involving 3,5-difluoro-4-[(E)-(4-nitrophenyl)diazenyl]aniline focus on its reactivity with biological macromolecules. Key findings include:

  • Protein Binding: The compound may interact with proteins through non-covalent interactions or covalent modifications via reactive intermediates formed during metabolic processes.
  • Nucleic Acid Interaction: Azo compounds can intercalate into DNA structures or form adducts that may affect gene expression or lead to mutagenic outcomes.

Several compounds share structural similarities with 3,5-difluoro-4-[(E)-(4-nitrophenyl)diazenyl]aniline. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
4-NitroanilineC6H6N2O2C_6H_6N_2O_2Simple amine structureLacks fluorine substituents
3-FluoroanilineC6H6FNC_6H_6FNContains one fluorineDoes not have nitro or azo groups
3-Amino-4-nitrophenolC6H6N2O3C_6H_6N_2O_3Hydroxy group presenceNo azo linkage
3,5-DichloroanilineC6H5Cl2NC_6H_5Cl_2NChlorine substituents instead of fluorineDifferent halogen substitution

The unique combination of two fluorine atoms and a nitrophenyl diazenyl group distinguishes 3,5-difluoro-4-[(E)-(4-nitrophenyl)diazenyl]aniline from these similar compounds, potentially enhancing its chemical reactivity and biological activity.

XLogP3

3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

278.06153183 g/mol

Monoisotopic Mass

278.06153183 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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